molecular formula C18H19NO3 B5085540 PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE

PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE

Cat. No.: B5085540
M. Wt: 297.3 g/mol
InChI Key: ZIZVJVHQPRGCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a prop-2-yn-1-yl group, a cyclohexylidene moiety, and a phenylformamido group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the presence of carbon disulfide and potassium hydroxide (KOH), which facilitate the formation of two heterocyclic nuclei simultaneously .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE involves its interaction with molecular targets through various pathways. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1 O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s chemical reactivity and biological activity.

Comparison with Similar Compounds

PROP-2-YN-1-YL 2-CYCLOHEXYLIDENE-2-(PHENYLFORMAMIDO)ACETATE can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

prop-2-ynyl 2-benzamido-2-cyclohexylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-2-13-22-18(21)16(14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h1,4,7-8,11-12H,3,5-6,9-10,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZVJVHQPRGCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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